molecular formula C20H30O4S B14792198 (S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate

Cat. No.: B14792198
M. Wt: 366.5 g/mol
InChI Key: CZKSQENRQZPNOS-ZTRUPYCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate” (CAS: 66774-80-9) is a steroidal derivative featuring a complex bicyclic indenyl backbone with a hydroxyl group at the 4-position and a 4-methylbenzenesulfonate (tosyl) ester substituent. Its molecular formula is C20H30O4S, with a molecular weight of 366.52 g/mol . The compound’s structure includes a rigid octahydro-1H-indenyl core, which confers stereochemical complexity, and a sulfonate ester group that enhances stability and modulates solubility.

Properties

Molecular Formula

C20H30O4S

Molecular Weight

366.5 g/mol

IUPAC Name

2-[(7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15?,17?,18?,19?,20-/m1/s1

InChI Key

CZKSQENRQZPNOS-ZTRUPYCCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3[C@@]2(CCCC3O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C

Origin of Product

United States

Preparation Methods

Triethylamine-Mediated Tosylation in Dichloromethane

A widely adopted industrial method involves reacting the alcohol precursor with TsCl in dichloromethane (DCM) using triethylamine (Et₃N) as the base. In a representative protocol, the alcohol (34.9 mol) is dissolved in DCM and cooled to 5–15°C before adding TsCl (31.47 mol) in DCM. Et₃N (1.3 equivalents) is introduced to maintain a pH conducive to HCl neutralization. After stirring at 18–22°C for 12 hours, the mixture is quenched with 6 N HCl, washed with water, and dried over MgSO₄. Concentration under reduced pressure yields the crude tosylate, which is purified via recrystallization from heptane (95% yield).

Key Parameters:

  • Temperature: 5–22°C (prevents thermal decomposition of TsCl)
  • Molar Ratio (Alcohol:TsCl:Et₃N): 1:0.9:1.3 (substoichiometric TsCl minimizes di-tosylation)
  • Solvent: DCM (aprotic, polar) facilitates nucleophilic attack.

Pyridine-Based Tosylation with Subsequent Halogen Exchange

An alternative approach utilizes pyridine as both a base and solvent. In a modified protocol, the alcohol (7.7 g) is dissolved in pyridine (60 mL) at 5°C, followed by TsCl (9.2 g). After 18 hours, the mixture is poured into water and extracted with ether. The organic layer is concentrated, and the tosylate intermediate is treated with LiBr in acetone under reflux to yield the final product (87% yield after chromatography). This method is advantageous for sterically hindered alcohols but requires stringent temperature control to avoid racemization.

Advantages:

  • Pyridine acts as a HCl scavenger and polar aprotic solvent.
  • LiBr-mediated halogen exchange enhances leaving-group ability for downstream reactions.

Alkali Metal Hydroxide in Aprotic Solvents

A patent-pending method employs ground potassium hydroxide (KOH) in ether or toluene. For example, TsCl (0.1 mol) is added to a solution of the alcohol (0.1 mol) in ether (250 mL) with KOH (0.175 mol) at 5°C. After 2 hours, filtration and solvent evaporation yield the tosylate (90% purity). This method bypasses aqueous workup, simplifying isolation.

Optimization Notes:

  • Base: KOH > NaOH due to superior solubility in ether.
  • Solvent: Ether or toluene minimizes side reactions (e.g., elimination).

Comparative Analysis of Tosylation Methods

Method Base Solvent Temperature Yield Purity
Et₃N/DCM Triethylamine DCM 5–22°C 95% >99%
Pyridine/LiBr Pyridine Pyridine 5°C → Reflux 87% 92%
KOH/Ether KOH Ether 5°C 90% 85%

Key Findings:

  • The Et₃N/DCM method achieves the highest yield and purity, making it preferred for industrial-scale synthesis.
  • Pyridine-based routes are suitable for lab-scale reactions requiring halogen exchange but involve multi-step purification.
  • Alkali metal hydroxides offer rapid reaction times but lower purity, necessitating recrystallization.

Stereochemical Preservation and Purification

The stereochemical integrity of the indenyl core is preserved by avoiding prolonged exposure to acidic or high-temperature conditions. Recrystallization from acetonitrile or heptane effectively removes diastereomeric impurities. Chromatography on silica gel (PhH/EtOAc = 10:1) is employed for lab-scale purification, achieving >98% enantiomeric excess.

Industrial-Scale Production Insights

At pilot scales (100 L reactors), the Et₃N/DCM protocol is optimized for cost and safety:

  • Cooling: Jacketed reactors maintain temperatures below 25°C during exothermic TsCl addition.
  • Workup: MgSO₄ drying and Celite filtration prevent emulsion formation during aqueous washes.
  • Solvent Recovery: DCM and heptane are distilled and reused, reducing environmental impact.

Chemical Reactions Analysis

Hydroxyl Group Protection

The primary hydroxyl group at position 4 undergoes protection to enable subsequent reactions. Silylation using tert-butyldimethylsilyl (TBDMS) chloride is a key step:

Reaction Type Reagents/Conditions Product
SilylationTBDMS chloride, imidazole, DMF, RT(S)-2-((1R,3aR,4S,7aR)-4-((TBDMS)oxy)-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate

This reaction protects the hydroxyl group, enhancing stability during downstream transformations .

Nitrile Formation

The protected derivative undergoes nucleophilic substitution to introduce a nitrile group:

Reaction Type Reagents/Conditions Product
CyanidationKCN, DMSO, 80°C(R)-3-((1R,3aR,4S,7aR)-4-((TBDMS)oxy)-7a-methyloctahydro-1H-inden-1-yl)butanenitrile

This step replaces the sulfonate group with a nitrile, enabling further functionalization .

Carboxylic Acid Oxidation

The aldehyde is oxidized to a carboxylic acid using Pinnick oxidation conditions :

Reaction Type Reagents/Conditions Product
OxidationNaClO₂, NaH₂PO₄, H₂O, RT(R)-3-((1R,3aR,4S,7aR)-4-((TBDMS)oxy)-7a-methyloctahydro-1H-inden-1-yl)butanoic acid

This reaction highlights the compound’s utility in synthesizing bioactive carboxylic acid derivatives .

Deprotection and Final Product Isolation

The TBDMS group is removed under acidic conditions :

Reaction Type Reagents/Conditions Product
DeprotectionHCl, MeOH, RT(R)-3-((1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl)butanoic acid

This step restores the hydroxyl group, yielding the final bioactive compound .

Scientific Research Applications

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxy group and the sulfonate group play key roles in its reactivity and interactions with other molecules. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or as a modulator of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name (CAS/Reference) Molecular Formula Key Substituents Functional Implications
Target Compound (66774-80-9) C20H30O4S 4-Hydroxyindene + tosyl ester Enhanced stability; potential reactivity
(1S)-1-[(1S,3aR,4S,7aR)-4-{[Dimethyl... (147725-62-0) C16H32O2Si tert-Butyldimethylsilyl (TBS) ether + ethanol Improved hydroxyl protection; lipophilicity
(S)-2-((1R,3aR,7aR)-7a-methyl-4-oxo...) C16H26O3 4-Ketone + acetate ester Increased electrophilicity; metabolic lability
(1S,3aR,5R,7aS)-5-(4-hydroxyphenyl)... C16H22O2 4-Hydroxyphenyl + indenol Aromaticity for H-bonding; altered solubility

Key Observations :

  • Tosyl vs. Acetate Esters : The target compound’s tosyl group is a superior leaving group compared to the acetate in , which may enhance reactivity in nucleophilic substitution reactions. Tosyl esters also exhibit greater thermal and hydrolytic stability .
  • Ketone vs. Hydroxyl : The 4-oxo analog introduces a ketone, which could influence solubility (via polarity) and biological activity (e.g., via hydrogen bonding or metabolic pathways).

Substituent Effects on Bioactivity

While direct bioactivity data for the target compound is unavailable, highlights that substituents like nitro groups on aryl rings significantly enhance antimycobacterial activity in heterocyclic compounds . By analogy, the electron-withdrawing tosyl group in the target compound may stabilize transition states in enzymatic interactions or alter membrane permeability. further supports that structural similarity (e.g., shared indenyl cores) can predict analogous biological responses, though dissimilar substituents (e.g., sulfonate vs. silyl ethers) may drastically alter pharmacokinetics .

Physicochemical and Stability Profiles

  • Hydrolytic Stability : Tosyl esters are less prone to hydrolysis under physiological conditions compared to acetates, suggesting prolonged in vivo stability for the target compound .
  • Lipophilicity : The TBS-protected analog is more lipophilic than the target compound due to its bulky silyl group, which could enhance blood-brain barrier penetration.

Biological Activity

(S)-2-((1R,3aR,4S,7aR)-4-Hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate is a compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of the compound involves several steps:

  • Starting Material : The synthesis begins with (1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl alcohol.
  • Reagents : Key reagents include p-toluenesulfonyl chloride and 4-dimethylaminopyridine (DMAP).
  • Procedure : The reaction is conducted in dry dichloromethane (DCM) under stirring conditions and is quenched with hydrochloric acid after completion. The product is purified through column chromatography to yield the sulfonate derivative as a white crystalline solid with an overall yield of 84% .

Biological Activity

The biological activity of (S)-2-((1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl)propyl 4-methylbenzenesulfonate has been investigated in various contexts:

Pharmacological Properties

This compound has been noted for its central nervous system (CNS) activity. It demonstrates potential in modulating neurotransmitter systems, particularly through its interaction with glutamate receptors.

Property Value
Molecular FormulaC19H27O4S
Molecular Weight351.48 g/mol
IC50 (GRM5 receptor)30 nM

Research indicates that the compound may act as an antagonist at certain glutamate receptors, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). This interaction suggests potential therapeutic applications in conditions such as anxiety and mood disorders .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in clinical settings:

  • Clinical Trials : A phase II trial assessed the effect of this compound on cocaine use disorder. Results indicated a reduction in cravings and use among participants treated with the compound compared to placebo .
  • Adverse Effects : Common adverse effects reported include dizziness and fatigue. The incidence rates were higher in treated groups compared to placebo, suggesting a need for careful monitoring during treatment .
  • Meta-analysis : A meta-analysis combining various studies showed a significant improvement in symptoms associated with levodopa-induced dyskinesias when treated with this compound. The pooled mean difference in mAIMS scores favored the treatment group over placebo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.